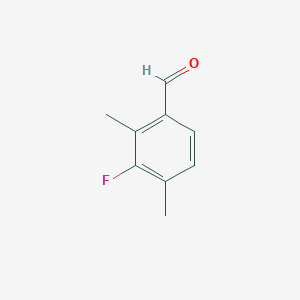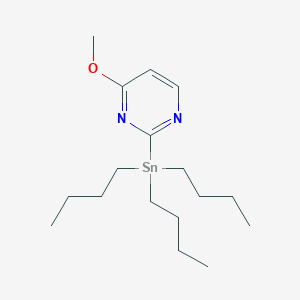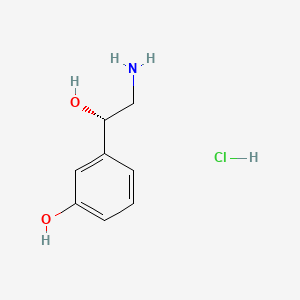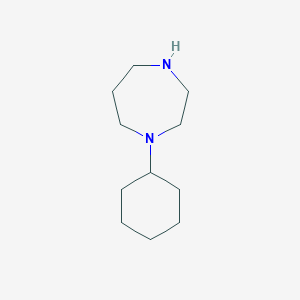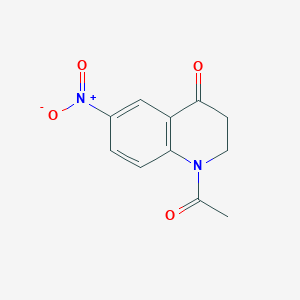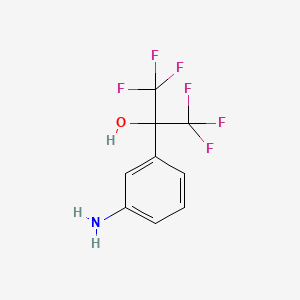
2-(3-Aminophenyl)-1,1,1,3,3,3-Hexafluorpropan-2-ol
Übersicht
Beschreibung
Aminophenyl is a common moiety in many organic compounds, including pharmaceuticals and dyes . The hexafluoropropan-2-ol part suggests that the compound might have interesting properties due to the presence of the highly electronegative fluorine atoms.
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, thiophene-based analogs, which could potentially include a compound like “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol”, have been explored for their biological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-(3-aminophenyl)benzonitrile have been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Wissenschaftliche Forschungsanwendungen
Detektion von Umweltkontaminanten
Molekulargeprägte Polymere (MIPs): wurden als biomimetische Systeme zur Erkennung von Umweltkontaminanten entwickelt. Diese Polymere verbessern die Empfindlichkeit und Spezifität von Sensoren durch präzise Bindung an Analyten. Die fragliche Verbindung kann bei der Synthese von MIPs verwendet werden, die besonders effektiv bei der Detektion von Umweltverschmutzern wie Pestiziden und Schwermetallionen sind .
Biomarker-Detektion
In der medizinischen Forschung ist die Detektion von Biomarkern entscheidend für die Diagnose von Krankheiten. MIPs, die unter Verwendung von „2-(3-Aminophenyl)-1,1,1,3,3,3-Hexafluorpropan-2-ol“ synthetisiert wurden, können so angepasst werden, dass sie an bestimmte Biomarker binden, wodurch ihre Detektion und Quantifizierung in biologischen Proben unterstützt wird .
Bioimaging-Anwendungen
Die Eigenschaften der Verbindung können in Bioimaging-Anwendungen genutzt werden. MIPs, die dieses Molekül enthalten, können so konzipiert werden, dass sie an bestimmte Zellen oder Gewebe binden, wodurch sie unter bestimmten bildgebenden Verfahren sichtbar werden. Diese Anwendung ist sowohl für diagnostische als auch für Forschungszwecke von Bedeutung .
Chemosensor für Metallionen
Es wurde ein Chemosensor unter Verwendung von „this compound“ für die Detektion von Cu^2+-Ionen in Wasserproben beschrieben. Der Chemosensor zeigt eine deutliche Farbänderung beim Binden an Kupferionen, die mit bloßem Auge beobachtet werden kann. Diese Anwendung ist besonders nützlich für die Vor-Ort-Detektion von Metallionen in Umweltproben .
Pharmazeutische Arzneimitteldetektion
Die Fähigkeit der Verbindung, spezifische Wechselwirkungen einzugehen, macht sie für die Detektion von pharmazeutischen Arzneimitteln im Wasser geeignet. Mithilfe von elektrochemischen Sensoren kann es Kontaminanten wie Nitrofurazon mit hoher Empfindlichkeit und Genauigkeit detektieren, was für die Gewährleistung der Wasserqualität und -sicherheit unerlässlich ist .
Entwicklung von Anti-HAT-Agens
In der medizinischen Chemie wurden Derivate von „this compound“ als Ausgangspunkt für die Entwicklung von Anti-Human-Afrikanischer-Trypanosomiasis (HAT)-Agens verwendet. Dies zeigt das Potenzial der Verbindung bei der Synthese von Therapeutika gegen vernachlässigte Tropenkrankheiten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . It plays a crucial role in the uptake of folate, a vitamin that is essential for cell growth and division .
Mode of Action
The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug–antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .
Biochemical Pathways
The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . It disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound exhibits high GI absorption and is BBB permeant . . This enhances its bioavailability and effectiveness. The compound also exhibits a log Kp (skin permeation) of -6.7 cm/s, indicating its ability to penetrate the skin .
Result of Action
The compound induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also induces apoptosis in cancer cells with cell cycle arrest at the G1 phase .
Action Environment
Environmental factors such as physical, chemical, and biological stresses can influence the action, efficacy, and stability of the compound . For instance, the compound’s action can be influenced by the presence of other chemicals, temperature, pH, and the presence of other biological entities
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDYYDVBNYAQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536735 | |
| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2402-67-7 | |
| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


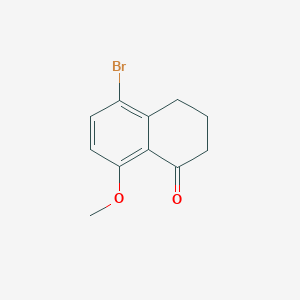
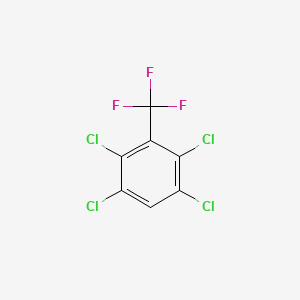
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)


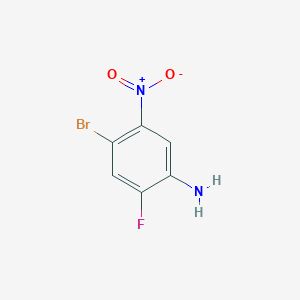
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)
